Cas no 1126693-15-9 (2-(4-Bromo-3-indolyl)-2-oxoaceticAcid)
2-(4-Bromo-3-indolyl)-2-oxoaceticAcid Chemical and Physical Properties
Names and Identifiers
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- 1H-INDOLE-3-ACETIC ACID, 4-BROMO-A-OXO-
- 1H-INDOLE-3-ACETIC ACID, 4-BROMO-α-OXO-
- 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid
- 2-(4-Bromo-3-indolyl)-2-oxoaceticAcid
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- MDL: MFCD16037384
- Inchi: 1S/C10H6BrNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15)
- InChI Key: ZSBKPXYGLITYCN-UHFFFAOYSA-N
- SMILES: C(C1=CNC2=CC=CC(Br)=C12)(=O)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
2-(4-Bromo-3-indolyl)-2-oxoaceticAcid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D776864-1g |
2-(4-Bromo-3-indolyl)-2-oxoacetic Acid |
1126693-15-9 | 95% | 1g |
$605 | 2024-07-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY058591-1g |
2-(4-bromo-1H-indol-3-yl)-2-oxoacetic acid |
1126693-15-9 | 95% | 1g |
¥4593.55 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511904-1g |
2-(4-Bromo-1H-indol-3-yl)-2-oxoacetic acid |
1126693-15-9 | 98% | 1g |
¥4752.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D776864-1g |
2-(4-Bromo-3-indolyl)-2-oxoacetic Acid |
1126693-15-9 | 95% | 1g |
$605 | 2025-02-25 | |
| eNovation Chemicals LLC | D776864-1g |
2-(4-Bromo-3-indolyl)-2-oxoacetic Acid |
1126693-15-9 | 95% | 1g |
$605 | 2025-02-24 |
2-(4-Bromo-3-indolyl)-2-oxoaceticAcid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
Additional information on 2-(4-Bromo-3-indolyl)-2-oxoaceticAcid
Comprehensive Overview of 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS No. 1126693-15-9): Properties, Applications, and Research Insights
2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS No. 1126693-15-9) is a specialized organic compound with a unique molecular structure, combining an indole core with a bromo substituent and a reactive oxoacetic acid moiety. This compound has garnered significant attention in pharmaceutical research, medicinal chemistry, and biochemical studies due to its versatile applications. Its CAS number (1126693-15-9) serves as a critical identifier for researchers and suppliers in the chemical industry.
The growing interest in indole derivatives like 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid is driven by their potential in drug discovery and biomolecular engineering. Recent studies highlight its role as a building block for synthesizing heterocyclic compounds, which are pivotal in developing anticancer agents, antimicrobials, and enzyme inhibitors. Users frequently search for terms such as "indole-based pharmaceuticals" and "bromo-substituted organic compounds," reflecting the compound's relevance in cutting-edge research.
From a structural perspective, the presence of the bromo group at the 4-position of the indole ring enhances the compound's reactivity, making it valuable for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig transformations. Meanwhile, the oxoacetic acid functionality offers opportunities for peptide coupling or esterification, aligning with trends in green chemistry and sustainable synthesis. These attributes address common queries such as "how to modify indole derivatives" and "applications of bromoindoles in organic synthesis."
In the context of biomedical applications, 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid has been explored for its bioactivity in modulating cell signaling pathways. Researchers investigating kinase inhibitors or GPCR-targeted therapies often seek this compound due to its potential to interact with protein targets. Its CAS No. 1126693-15-9 is frequently cited in patents related to neurodegenerative disease treatments and metabolic disorder research, addressing trending topics like "new indole drugs 2024" and "small molecule therapeutics."
The compound's analytical characterization is another area of interest. Techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity and structure, which is crucial for QC laboratories and contract research organizations (CROs). Searches for "CAS 1126693-15-9 HPLC method" or "NMR data for bromoindole derivatives" underscore the demand for precise analytical protocols.
Looking ahead, 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid is poised to play a key role in personalized medicine and high-throughput screening. Its compatibility with combinatorial chemistry platforms makes it a candidate for AI-driven drug design projects, a hot topic in computational chemistry circles. By integrating this compound into machine learning models, researchers aim to accelerate the discovery of next-generation therapeutics.
In summary, 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS No. 1126693-15-9) stands at the intersection of chemical innovation and biomedical progress. Its multifaceted applications—from organic synthesis to drug development—make it a subject of enduring scientific and industrial relevance, answering pressing questions in modern life sciences and material research.
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